1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea
Description
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea is a sulfonylurea derivative characterized by a pyridine-aniline core linked to a sulfonylurea group and a 2-methylpropyl (isobutyl) substituent. Sulfonylureas are well-known for their role as ATP-sensitive potassium (K$_\text{ATP}$) channel inhibitors, particularly in pancreatic β-cells, making them relevant to insulin secretion and diabetes therapeutics . The 4-anilinopyridin-3-yl moiety may enhance binding affinity to sulfonylurea receptors (SUR1), while the 2-methylpropyl group likely modulates lipophilicity and pharmacokinetic properties.
Properties
Molecular Formula |
C16H20N4O3S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(4-anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C16H20N4O3S/c1-12(2)10-18-16(21)20-24(22,23)15-11-17-9-8-14(15)19-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3,(H,17,19)(H2,18,20,21) |
InChI Key |
ZRXHMFXZUAUNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea typically involves multi-step organic synthesis techniques. One common method includes the reaction of 4-anilinopyridine with sulfonyl chloride to form the sulfonyl derivative, which is then reacted with 3-(2-methylpropyl)urea under controlled conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, sulfonylurea compounds are known to stimulate insulin release by binding to the sulfonylurea receptor on pancreatic beta cells .
Comparison with Similar Compounds
The following analysis compares structural analogs and functionally related sulfonylurea derivatives, focusing on substituent effects, potency, and pharmacokinetics.
Structural Analogues with Sulfonylurea Moieties
Glibenclamide (Glyburide)
- Structure : Lacks the pyridine-aniline core but includes a cyclohexylurea group and a chlorophenyl sulfonyl moiety.
- Potency : IC$_{50}$ of ~0.6 nM for SUR1, indicating high affinity .
- Lipophilicity (logP) : ~5.2, contributing to prolonged half-life (~10 hours) but higher plasma protein binding (98%) .
Gliclazide
- Structure : Features an azabicyclo-octyl ring instead of the pyridine-aniline system.
- Selectivity : Higher selectivity for pancreatic SUR1 over cardiac SUR2A, reducing cardiovascular side effects .
- Metabolism : Primarily hepatic CYP2C9-mediated; the 2-methylpropyl group in the target compound could alter metabolic stability via steric hindrance.
Compounds with Shared Substituents
2-Methylpropyl-Containing Derivatives
and highlight the prevalence of 2-methylpropyl (isobutyl) groups in unrelated compounds, suggesting its utility in optimizing physicochemical properties:
- : A pyrrolo-pyridazine carboxylic acid ester with a 2-methylpropyl ester group was synthesized, likely to enhance lipophilicity and bioavailability .
- : Organophosphorus compounds (e.g., 2,6-Dimethylheptan-4-yl ethylphosphonofluoridate) use 2-methylpropyl to stabilize molecular conformation .
| Parameter | Target Compound | Glibenclamide | Gliclazide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~420 (estimated) | 494.0 | 323.4 |
| logP | ~4.5 (predicted) | 5.2 | 2.3 |
| SUR1 IC$_{50}$ | Not reported | 0.6 nM | 12.5 nM |
| Half-Life (hours) | Unknown | 10 | 12–20 |
Mechanistic and Pharmacokinetic Insights
- Lipophilicity vs.
- Metabolic Stability : Isobutyl groups may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life .
- Toxicity Profile : Sulfonylureas with bulky substituents (e.g., 2-methylpropyl) often exhibit reduced off-target effects on SUR2A receptors, lowering cardiovascular risks.
Biological Activity
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea is a compound of significant interest in pharmaceutical research, particularly for its potential anti-tumor properties. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C15H18N4O3S
- Molecular Weight : 348.4 g/mol
- CAS Number : 29920982
- LogP : 2.9 (indicating moderate lipophilicity)
This compound functions primarily as a multi-targeted inhibitor, affecting various pathways involved in tumor growth and angiogenesis. Its structure allows it to interact with key proteins involved in cellular signaling and proliferation.
Biological Activity
1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea has shown promising biological activities, particularly in the following areas:
Antitumor Activity
Research indicates that derivatives of urea compounds, including this one, can inhibit tumor cell proliferation. The compound's mechanism is believed to involve the inhibition of vascular endothelial growth factor receptors (VEGFR), which are crucial for angiogenesis in tumors.
Case Studies and Research Findings
-
Study on Anti-tumor Efficacy :
- A study demonstrated that similar diarylurea compounds exhibited IC50 values ranging from 0.28 to 15.81 μM against various cancer cell lines, indicating potent anti-proliferative effects .
- Specifically, some derivatives showed comparable activity to established drugs like Sorafenib, with IC50 values as low as 0.50 nM against VEGFR-2 .
- Mechanistic Insights :
Structure-Activity Relationship (SAR)
The structural characteristics of 1-(4-Anilinopyridin-3-yl)sulfonyl-3-(2-methylpropyl)urea play a pivotal role in its biological activity. Modifications to the aniline and pyridine rings can significantly influence its potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups on the aniline ring | Increased potency |
| Alterations in the alkyl chain length | Variability in solubility and bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
